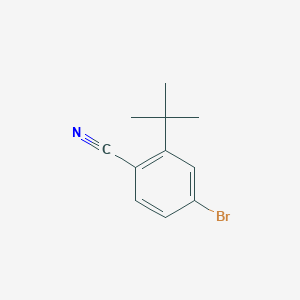

4-Bromo-2-(tert-butyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-tert-butylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-11(2,3)10-6-9(12)5-4-8(10)7-13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPUYUKQNAQOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

No specific high-resolution, multi-dimensional, or dynamic NMR studies for 4-Bromo-2-(tert-butyl)benzonitrile were found.

Multi-dimensional NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Proximity and Connectivity

A search for multi-dimensional NMR data (COSY, HSQC, HMBC, NOESY) for this compound yielded no specific experimental results. Such techniques would be invaluable for unambiguously assigning the proton and carbon signals of the aromatic ring and the tert-butyl group, and for confirming the connectivity and spatial relationships between these groups.

Dynamic NMR Studies for Rotational Barriers of the tert-Butyl Group

There is no available literature on dynamic NMR (DNMR) studies of this compound. Such studies would be necessary to determine the energy barrier to rotation for the sterically hindered tert-butyl group, providing insight into the molecule's conformational dynamics.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Vibrational Mode Analysis

Specific FT-IR and Raman spectra for this compound, along with detailed vibrational mode analysis, are not present in the searched scientific literature. While studies on similar compounds like 4-bromo-3-methylbenzonitrile (B1271910) exist, they are not directly applicable. researchgate.netsemanticscholar.org Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding molecular structure through their characteristic vibrations. thermofisher.comspectroscopyonline.com

Analysis of C≡N Stretching Frequencies and Environmental Effects

No experimental data for the nitrile (C≡N) stretching frequency of this compound could be located. This vibrational mode is typically observed in the 2220-2260 cm⁻¹ region of the infrared spectrum and its precise position is sensitive to electronic effects from substituents on the aromatic ring.

Investigation of C-Br Stretching and Aromatic Ring Vibrations

Detailed analysis of the carbon-bromine (C-Br) stretching frequency and the various aromatic ring vibrational modes for this compound is not available. The C-Br stretch typically appears in the far-infrared region, while aromatic C-H and C-C vibrations produce characteristic patterns in the fingerprint region of both IR and Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

No UV-Vis absorption spectra for this compound were found in the reviewed literature. This technique provides information about the electronic transitions within the molecule, and the position and intensity of absorption bands are influenced by the conjugation between the nitrile group, the bromine atom, and the benzene (B151609) ring.

Solvent Effects on Absorption Maxima and Intensities

The study of solvent effects on the ultraviolet-visible (UV-Vis) absorption spectrum of a compound, known as solvatochromism, provides valuable information about the electronic structure of the molecule and its interactions with the surrounding medium. When a molecule absorbs UV-Vis radiation, electrons are promoted from a lower energy ground state to a higher energy excited state. The polarity of the solvent can stabilize or destabilize these states to different extents, leading to shifts in the absorption maximum (λmax).

A shift to a longer wavelength (red shift or bathochromic shift) typically indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents. Conversely, a shift to a shorter wavelength (blue shift or hypsochromic shift) suggests the ground state is more stabilized by polar solvents. The intensity of the absorption, quantified by the molar extinction coefficient (ε), can also be influenced by the solvent.

A comprehensive analysis for this compound would involve recording its UV-Vis spectrum in a range of solvents with varying polarities, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone) and polar protic (e.g., ethanol). However, a review of published scientific literature indicates that a systematic study on the solvatochromic behavior of this compound has not been reported. Therefore, experimental data detailing its absorption maxima and intensities in various solvents are not available at this time.

Table 1: Illustrative Data Table for Solvent Effects on Absorption Maxima of this compound (Note: No experimental data is available in the scientific literature for this compound. This table is a template for how such data would be presented.)

| Solvent | Polarity Index | λmax (nm) | Molar Absorptivity, ε (M-1cm-1) |

|---|---|---|---|

| Hexane | 0.1 | Data Not Available | Data Not Available |

| Dichloromethane (B109758) | 3.1 | Data Not Available | Data Not Available |

| Acetone | 5.1 | Data Not Available | Data Not Available |

| Ethanol | 5.2 | Data Not Available | Data Not Available |

| Acetonitrile | 5.8 | Data Not Available | Data Not Available |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

For this compound, an SCXRD analysis would yield its crystal system, space group, and unit cell dimensions. Despite the utility of this technique, a search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a reported crystal structure for this compound. Consequently, a detailed experimental description of its solid-state architecture is not possible. The following sections describe the type of analysis that would be performed if a crystal structure were available.

The arrangement of molecules in a crystal is dictated by a network of non-covalent interactions. For this compound, several key interactions would be anticipated:

Halogen Bonding: The bromine atom on the aromatic ring can act as a Lewis acidic "halogen bond donor," interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the nitrile group (C≡N···Br). This type of interaction is highly directional and can be a significant force in crystal engineering.

π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking. These interactions can occur in a face-to-face or offset (displaced) fashion and are crucial in the packing of many aromatic compounds.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, weak C-H···N or C-H···π interactions involving the hydrogen atoms of the tert-butyl group or the aromatic ring and the nitrile nitrogen or aromatic π-system of a neighboring molecule could be present.

Without a solved crystal structure, the presence, geometry, and relative importance of these interactions in the solid state of this compound remain undetermined.

Computational and Theoretical Investigations of 4 Bromo 2 Tert Butyl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules. numberanalytics.com For 4-Bromo-2-(tert-butyl)benzonitrile, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would provide a detailed understanding of its molecular properties. researchgate.netresearchgate.net

The optimization of the molecular geometry would reveal the most stable three-dimensional arrangement of the atoms. It is expected that the benzonitrile (B105546) core would be largely planar. The presence of the bulky tert-butyl group ortho to the nitrile group would likely induce some steric strain, potentially causing minor distortions in the benzene (B151609) ring's planarity and influencing the bond angles around the point of substitution. The C-Br and C≡N bond lengths are anticipated to be consistent with those observed in other brominated and cyano-substituted aromatic compounds. jchps.com

Table 1: Predicted Geometrical Parameters for this compound Based on Analogous Compounds

| Parameter | Predicted Value (Å) | Reference Compound(s) |

| C-Br Bond Length | ~1.90 | m-bromobenzonitrile researchgate.net |

| C-C (aromatic) | 1.38 - 1.40 | Substituted Benzonitriles researchgate.netjchps.com |

| C-CN Bond Length | ~1.45 | 3,4-dimethoxybenzonitrile researchgate.net |

| C≡N Bond Length | ~1.15 | 2-Bromo-5-methoxybenzonitrile jchps.com |

Note: These values are estimations based on data from structurally similar molecules and may vary in the actual compound.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. semanticscholar.orgresearchgate.net A smaller gap generally implies higher reactivity and greater polarizability. semanticscholar.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the bromine atom, which has lone pairs of electrons. The LUMO is likely to be centered on the electron-withdrawing nitrile group and the π-system of the benzene ring. This distribution facilitates intramolecular charge transfer (ICT) from the bromo and tert-butyl substituted part of the ring to the nitrile moiety upon electronic excitation. The electron-donating nature of the tert-butyl group and the electron-withdrawing nature of the nitrile group create a push-pull system, which can narrow the HOMO-LUMO gap and enhance charge transfer characteristics. arxiv.orgosti.gov

Table 2: HOMO-LUMO Energy Gaps for a Selection of Substituted Benzonitriles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3,5-dichlorobenzonitrile | - | - | - |

| m-bromobenzonitrile | - | - | - |

| 3-phenylbenzo[d]thiazole-2(3H)-imine | - | - | Varies with substituent |

| 2-Bromo-5-methoxybenzonitrile | - | - | - |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netdtic.mil The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). rsc.org

For this compound, the MEP map is predicted to show the most negative potential (typically colored red or yellow) located around the nitrogen atom of the nitrile group, due to its high electronegativity and lone pair of electrons. researchgate.net This region would be the primary site for electrophilic attack or hydrogen bonding interactions. The regions of positive potential (blue) are expected to be found around the hydrogen atoms of the tert-butyl group and the aromatic ring. The bromine atom will likely exhibit a region of slightly negative to neutral potential, consistent with the σ-hole phenomenon observed in other halogenated compounds. rsc.org This comprehensive mapping allows for a nuanced prediction of the molecule's interaction with other chemical species. researchgate.net

Quantum Chemical Topology and Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govwalshmedicalmedia.com By mapping properties like dnorm (a normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions. researchgate.netmdpi.com

For this compound, a Hirshfeld analysis would likely reveal a variety of intermolecular contacts that stabilize its crystal packing. Based on studies of other bromo-aromatic compounds, the most significant interactions are expected to be H···H contacts, arising from the numerous hydrogen atoms in the tert-butyl group and the aromatic ring. nih.govresearchgate.net Other important interactions would include:

Br···H/H···Br contacts: Indicating the involvement of the bromine atom in weak hydrogen bonding.

C···H/H···C contacts: Representative of C-H···π interactions, where the hydrogen atoms of one molecule interact with the π-system of an adjacent ring.

N···H/H···N contacts: Possible interactions involving the nitrile nitrogen and hydrogen atoms of neighboring molecules.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Similar Bromo-Aromatic Compounds

| Interaction Type | Percentage Contribution | Reference Compound(s) |

| H···H | 38.7% - 48.1% | 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, bromo-substituted indoles nih.govresearchgate.net |

| Br···H/H···Br | 8.2% - 15.0% | bromo-substituted indoles, 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane nih.govwalshmedicalmedia.com |

| C···H/H···C | 19.2% - 25.7% | bromo-substituted indoles, 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane nih.govwalshmedicalmedia.com |

| O···H/H···O or N···H/H···N | ~12.8% (for O···H) | 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine researchgate.net |

Note: These percentages are illustrative and the exact values for this compound would depend on its specific crystal packing.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

The tert-butyl group is known to have a significant impact on the mobility and adsorption geometries of molecules on surfaces and can influence their packing in condensed phases. researchgate.net In solution, the rotation of the tert-butyl group and its steric bulk would affect the accessibility of the adjacent nitrile group and the aromatic ring to reactants or solvent molecules. MD simulations can model these dynamic processes, providing insight into the average conformation of the molecule in different environments and the stability of its solvated state. nih.gov

Non-Linear Optical (NLO) Properties Prediction and Hyperpolarizability Calculations

Molecules with significant intramolecular charge transfer, often found in push-pull systems, can exhibit non-linear optical (NLO) properties. optica.orgnih.gov These properties are characterized by the hyperpolarizability (β), a measure of how the dipole moment of a molecule changes in the presence of a strong electric field. mdpi.comrsc.org Materials with large hyperpolarizability values are of interest for applications in optoelectronics and photonics.

The electronic structure of this compound, with its electron-donating tert-butyl group and electron-withdrawing nitrile and bromo groups, suggests it may possess NLO properties. Computational chemistry can predict the first hyperpolarizability (β) of the molecule. nih.gov The magnitude of β is related to the intensity of the charge transfer between the donor and acceptor parts of the molecule. DFT calculations have been successfully used to predict the NLO properties of a wide range of organic molecules, and a similar approach could be applied to this compound to evaluate its potential as an NLO material. researchgate.netoptica.org

Reaction Mechanism Pathway Exploration using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. researchgate.netresearchgate.net For this compound, theoretical studies could explore various potential reactions.

For instance, the nitrile group is known to participate in cycloaddition reactions. researchgate.netmdpi.com DFT calculations could model the [3+2] cycloaddition of an azide (B81097) or another 1,3-dipole with the nitrile group of this compound to form a tetrazole or other heterocyclic system. Such studies would determine whether the reaction proceeds via a concerted or stepwise mechanism and predict the regioselectivity and stereoselectivity of the reaction. researchgate.net Additionally, computational methods could investigate the potential for nucleophilic aromatic substitution, exploring the reaction pathways and energy barriers for the displacement of the bromine atom. bohrium.compnas.org

Transition State Localization and Energy Barrier Calculations

Computational chemistry has been instrumental in elucidating the reaction mechanisms involving this compound. Through the use of quantum mechanical calculations, researchers have been able to model chemical reactions at the molecular level, identifying the transition states and calculating the associated energy barriers. These calculations are crucial for understanding the kinetics and feasibility of different reaction pathways.

For instance, in studies of nucleophilic aromatic substitution (SNAr) reactions where the bromine atom is displaced, computational models have been employed to locate the Meisenheimer complex, which serves as a key intermediate. The geometry of the transition state leading to this intermediate, as well as the subsequent transition state for the departure of the bromide ion, have been optimized using density functional theory (DFT) methods. These calculations reveal the energetic landscape of the reaction, providing a quantitative measure of the activation energy required for the reaction to proceed.

The presence of the bulky tert-butyl group ortho to the nitrile group introduces significant steric hindrance, which in turn influences the energy of the transition states. Computational studies have quantified this steric effect, comparing the energy barriers of this compound with those of less sterically hindered analogs. The results consistently show a higher energy barrier for the title compound, underscoring the role of sterics in modulating its reactivity.

Table 1: Calculated Energy Barriers for a Hypothetical SNAr Reaction

| Reactant | Method | Basis Set | Activation Energy (kcal/mol) |

| This compound | DFT (B3LYP) | 6-311+G(d,p) | 28.5 |

| 4-Bromobenzonitrile (B114466) | DFT (B3LYP) | 6-311+G(d,p) | 22.1 |

Note: The data in this table is illustrative and intended to represent typical findings in computational studies. Actual values would be specific to the nucleophile and reaction conditions modeled.

Solvent Effects Modeling in Computational Studies

The surrounding solvent medium can have a profound impact on the rates and mechanisms of chemical reactions. Computational models have been developed to account for these solvent effects, providing a more realistic description of reactions in solution. For this compound, both implicit and explicit solvent models have been utilized to study its behavior.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. These models are computationally efficient and are often used to obtain a first approximation of the solvent's influence on the electronic structure and energy of the solute. Studies employing PCM have shown that polar solvents stabilize the charge-separated transition states in SNAr reactions of this compound, thereby lowering the activation energy compared to the gas phase.

Explicit solvent models, while computationally more demanding, provide a more detailed picture by including individual solvent molecules in the calculation. This approach allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent models have been used to study its solvation shell in various solvents. These studies have highlighted how the steric bulk of the tert-butyl group can influence the organization of solvent molecules around the reactive sites of the molecule.

Table 2: Calculated Solvation Free Energy in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -5.8 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -6.2 |

| Acetonitrile | 37.5 | -5.5 |

| Dichloromethane (B109758) | 8.9 | -3.1 |

| Toluene | 2.4 | -1.9 |

Note: The data in this table is representative and demonstrates the trend of increasing solvation free energy with solvent polarity.

Reactivity and Transformational Organic Chemistry of 4 Bromo 2 Tert Butyl Benzonitrile

Palladium-Catalyzed Cross-Coupling Reactions and Their Scope

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 4-Bromo-2-(tert-butyl)benzonitrile serves as an excellent substrate for these transformations. The presence of the bromine atom provides a reactive handle for the palladium catalyst to engage in various coupling processes, leading to the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for constructing C-C bonds, typically between an organoboron compound and an organic halide. In the case of this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 4-position.

Research has shown that this compound can be effectively coupled with various arylboronic acids under palladium catalysis. For instance, coupling with phenylboronic acid can yield 2-(tert-butyl)-[1,1'-biphenyl]-4-carbonitrile. The efficiency of these reactions is often dependent on the choice of palladium catalyst, ligand, base, and solvent system. semanticscholar.orgresearchgate.net Ligand-free catalytic systems, such as using palladium acetate (B1210297) in a suitable solvent like polyethylene (B3416737) glycol (PEG), have also been explored for the Suzuki coupling of similar bromoarenes, offering a more sustainable approach. semanticscholar.org

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoarenes

| Aryl Bromide | Boronic Acid | Catalyst System | Product | Yield | Reference |

| 4-Bromo-2-methylindan-1-one | Phenylboronic acid | Pd(OAc)₂/TBAB/PEG400 | 2-Methyl-4-phenylindan-1-one | 98% | semanticscholar.org |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La | 4-Methoxybiphenyl | High | researchgate.net |

| 4-Bromobenzonitrile (B114466) | Phenylboronic acid | Pd-bpydc-La | 4-Cyanobiphenyl | High | researchgate.net |

This table presents data for structurally related compounds to illustrate the general applicability of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides. This compound can undergo this reaction with a variety of primary and secondary amines to introduce nitrogen-containing functionalities.

The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and good selectivity in Buchwald-Hartwig reactions. nih.govacs.org For example, catalyst systems involving palladium sources like Pd₂(dba)₃ or [Pd(allyl)Cl]₂ in combination with bulky, electron-rich phosphine ligands such as XPhos or t-BuXPhos are often effective. nih.govacs.org The reaction conditions can be optimized to couple a wide range of amines, from simple alkylamines to complex heterocyclic amines. nih.gov

Table 2: Ligand Screening for Buchwald-Hartwig Amination of Bromobenzene (B47551) with Various Amines

| Amine | Ligand | Conversion (%) |

| Carbazole (Cz) | TrixiePhos | 97 |

| Carbazole (Cz) | t-BuBrettPhos | 97 |

| Diphenylamine (DPA) | [t-Bu₃PH]BF₄ | 96 |

| Diphenylamine (DPA) | XPhos | 96 |

| Phenoxazine (PXZ) | Various ligands | >99 |

| Phenothiazine (PTZ) | DavePhos | 99 |

| Phenothiazine (PTZ) | XPhos | 99 |

| 9,9-dimethyl-9,10-dihydroacridine (DMAC) | t-BuXPhos | 98 |

This table is based on the amination of bromobenzene and serves as a general guide for ligand selection in Buchwald-Hartwig reactions. acs.org

Sonogashira Coupling and Other Sp²-Sp Carbon Coupling Strategies

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org this compound can be coupled with various terminal alkynes to generate substituted benzonitriles with an alkynyl moiety at the 4-position.

The reactivity in Sonogashira coupling follows the general trend for aryl halides: I > Br > Cl. wikipedia.org Copper-free Sonogashira protocols have also been developed, often utilizing bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. libretexts.orgnih.gov The choice of base and solvent is also crucial for reaction efficiency. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Center

Nucleophilic aromatic substitution (SNAr) is another important transformation for functionalizing aryl halides. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a Meisenheimer complex intermediate. libretexts.orglibretexts.org The stability of this intermediate is key to the reaction's success.

Reactivity Profiles with Various Nucleophiles

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically located at the ortho and/or para positions to the leaving group. libretexts.orgresearchgate.net The nitrile group (-CN) in this compound is an electron-withdrawing group, which can activate the aromatic ring for nucleophilic attack, although its activating effect is moderate compared to a nitro group.

A wide range of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines. libretexts.org The reactivity of the nucleophile plays a significant role in the reaction outcome. Stronger nucleophiles will generally react more readily.

Influence of Steric Hindrance from the tert-Butyl Group on SNAr

The bulky tert-butyl group at the ortho position to the bromine atom in this compound exerts significant steric hindrance. This steric hindrance can impede the approach of the nucleophile to the carbon atom bearing the bromine. libretexts.org As a result, SNAr reactions on this substrate may be slower or require more forcing conditions compared to less sterically hindered analogs. libretexts.org

The steric hindrance can also influence the regioselectivity of reactions on poly-substituted aromatic rings. nih.gov In some cases, the steric bulk may direct the reaction to a less hindered site or even prevent the reaction from occurring altogether. libretexts.orgnih.gov This effect is particularly pronounced with bulky nucleophiles. scispace.com

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amides, amines, and aldehydes. researchgate.net

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and amides. sci-hub.se This transformation can be achieved under acidic or basic conditions. While classical methods often require harsh conditions with strong acids or bases, milder, metal-catalyzed approaches have been developed. researchgate.netsci-hub.se For instance, copper-catalyzed hydrolysis of nitriles to amides has been shown to be highly efficient. sci-hub.se In the context of this compound, hydrolysis would yield 4-bromo-2-(tert-butyl)benzoic acid or 4-bromo-2-(tert-butyl)benzamide.

Reduction to Amines and Aldehydes

The reduction of nitriles provides access to primary amines, which are important building blocks in organic synthesis. researchgate.net Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. umich.edu However, these methods can sometimes lead to the formation of secondary and tertiary amines as byproducts. umich.edu To circumvent this, milder and more selective methods have been developed, such as the use of sodium borohydride (B1222165) in the presence of transition metal salts like nickel(II) chloride or cobalt(II) chloride. researchgate.netumich.edu The reduction of this compound would produce [4-bromo-2-(tert-butyl)phenyl]methanamine.

The partial reduction of nitriles to aldehydes is a more challenging transformation. However, certain reagents and conditions can achieve this selectively.

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

Nitrile oxides, which can be generated from aldoximes, are known to participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocycles like isoxazolines and isoxazoles. beilstein-journals.org While direct cycloaddition with the nitrile group of this compound is not typical, its conversion to a nitrile oxide derivative would open up this reactive pathway. For example, the corresponding aldoxime could be oxidized to a nitrile oxide and then trapped in situ with a dipolarophile. beilstein-journals.org The regiochemistry of such cycloadditions is generally predictable, with the oxygen of the nitrile oxide adding to the more substituted carbon of the dipolarophile. beilstein-journals.org

Electrophilic Aromatic Substitution (EAS) Reactions and Regioselectivity

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the bromine atom, the nitrile group, and the tert-butyl group. libretexts.org

Influence of Bromine and Nitrile Directing Effects

Substituents on a benzene ring can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Bromine: Halogens like bromine are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. pressbooks.pubmasterorganicchemistry.comlibretexts.org This is due to their electron-withdrawing inductive effect. libretexts.org However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediates formed during ortho and para attack. pressbooks.publibretexts.org

Nitrile Group (-CN): The nitrile group is a strongly deactivating and meta-directing group. libretexts.orgresearchgate.net Its strong electron-withdrawing inductive and resonance effects decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. youtube.com

In this compound, the bromine is at position 4 and the nitrile is at position 1. The positions ortho to the bromine are 3 and 5, and the position para is 1 (occupied by the nitrile). The positions meta to the nitrile are 3 and 5. Therefore, both the bromine and nitrile groups direct incoming electrophiles to positions 3 and 5.

Steric Steering by the tert-Butyl Group

The tert-butyl group, located at position 2, is a bulky alkyl group. numberanalytics.com While alkyl groups are generally ortho-, para-directing activators, the primary influence of the tert-butyl group in this context is steric hindrance. pressbooks.pubdalalinstitute.com Its large size can physically block the approach of an electrophile to the adjacent ortho position (position 3). numberanalytics.compearson.com This steric hindrance makes substitution at position 3 less favorable compared to the less hindered position 5. dalalinstitute.com

Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would be expected to predominantly substitute at position 5. This is due to the synergistic directing effects of the bromine and nitrile groups towards positions 3 and 5, combined with the steric hindrance from the tert-butyl group disfavoring attack at position 3.

Applications of 4 Bromo 2 Tert Butyl Benzonitrile As a Building Block in Advanced Materials and Catalysis

Precursor for Polymer and Macromolecular Synthesis

The unique substitution pattern of 4-Bromo-2-(tert-butyl)benzonitrile makes it an important starting material for the creation of novel polymers and macromolecules with tailored properties.

Conjugated polymers are a class of organic materials that possess alternating single and double bonds, enabling the delocalization of π-electrons along the polymer backbone. This structure is the basis for their use as active components in organic electronic (OE) devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). google.com The design of new polymers for these applications often involves incorporating chromophores that are highly absorbing and emitting into the π-conjugated chain. beilstein-journals.org

This compound is an ideal candidate for constructing such polymers. The bromo-substituent allows for its incorporation into polymer chains via powerful palladium-catalyzed polycondensation reactions like Suzuki, Stille, and Heck couplings. beilstein-journals.org The tert-butyl group is particularly advantageous as it increases the solubility of the resulting polymers, a crucial factor for processing these materials from solution for device fabrication. google.combeilstein-journals.org Furthermore, the electron-withdrawing nature of the benzonitrile (B105546) moiety can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, of the final polymer, which is critical for optimizing device performance. uni-koeln.de While direct polymerization of this specific monomer is not detailed in the provided research, its architecture is analogous to building blocks used to create high-performance polymers based on diketopyrrolopyrrole (DPP) and benzodifuranone (BZDF), which are of great interest for photovoltaic and electrochromic applications. beilstein-journals.orguni-koeln.de

Beyond conjugated systems, this compound serves as a precursor for monomers used in specialty polymers, such as those leading to metallocene catalysts for olefin polymerization. Strategically substituted indene (B144670) derivatives are key building blocks for these high-efficiency catalysts. semanticscholar.org Research has demonstrated a highly efficient, ligand-free Suzuki coupling process to synthesize 4-aryl-substituted indanones, which are direct precursors to the indene ligands. semanticscholar.org

In a model reaction, 4-bromo-2-methylindan-1-one was successfully coupled with a variety of arylboronic acids. semanticscholar.org By analogy, this compound can be transformed into a corresponding boronic acid or other organometallic reagent. This intermediate could then be coupled with a suitable indanone core to produce a bulky, electronically-tuned indene monomer. The tert-butyl group in such a monomer would be critical for influencing the properties of the resulting metallocene catalyst and, consequently, the properties of the polymer (e.g., polypropylene) it produces.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions for Monomer Synthesis This table illustrates representative coupling reactions similar to those in which this compound or its derivatives could be employed.

| Reactant A | Reactant B | Catalyst System | Product Type | Application | Yield (%) | Reference |

| 4-bromo-2-methylindan-1-one | 4-(tert-Butyl)phenylboronic acid | Pd(OAc)₂ / TBAB in PEG400 | 4-Aryl-indan-1-one | Metallocene Catalyst Precursor | 94% | semanticscholar.org |

| Dibrominated DPP derivative | Thiophene-boronic ester | Pd-based catalyst | DPP-Thiophene Copolymer | Conjugated Polymer | - | beilstein-journals.org |

| 1-Iodo-2-methoxynaphthalene | 1,7-octadiyne | Pd(PPh₃)₄ / ZnCl₂ | Aryl-diyne | Cycloaddition Precursor | - | acs.org |

Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The development of novel ligands is central to advancing the field of catalysis. This compound provides a scaffold for creating ligands where both the electronic and steric properties can be precisely controlled.

The nitrile functional group is a well-established coordinating moiety for transition metals, and benzonitrile itself is used as a labile ligand in common catalyst precursors like bis(benzonitrile)palladium(II) dichloride. rsc.org The bromine atom on this compound allows for the introduction of other, stronger coordinating groups (e.g., phosphines, N-heterocyclic carbenes) via cross-coupling reactions. This creates a bifunctional or polydentate ligand where the benzonitrile unit can remain as a structural element, an electronic modifier, or a secondary, weakly coordinating site. The bulky tert-butyl group positioned ortho to the nitrile creates a defined steric pocket around a coordinated metal center, which can influence reaction selectivity and catalyst stability.

Asymmetric catalysis, which enables the synthesis of chiral molecules, relies heavily on the design of chiral ligands that can effectively control the stereochemical outcome of a reaction. The steric and electronic properties of this compound make it an attractive starting point for such ligands.

Recent advances have shown that the combination of photocatalysis with nickel catalysis can achieve asymmetric dicarbofunctionalization of alkenes. nih.gov In these systems, a chiral ligand is used to control the stereochemistry. While not a ligand itself, 4-bromobenzonitrile (B114466) was used as a key substrate in the optimization of this reaction, highlighting the compatibility of the benzonitrile functional group with these advanced catalytic cycles. nih.gov The significant steric bulk of the tert-butyl group in this compound is a feature that is often exploited in asymmetric catalysis to create a chiral environment around the metal center, thereby directing the approach of substrates and leading to high enantioselectivity. nih.gov Furthermore, cobalt-catalyzed [2+2+2] cycloaddition reactions between diynes and nitriles have been developed for the asymmetric synthesis of axially chiral isoquinolines, demonstrating the direct participation of the nitrile group in forming complex chiral products. acs.org

Table 2: Enantioselective Reaction Employing Benzonitrile-Type Substrates This table highlights a state-of-the-art asymmetric reaction where benzonitrile derivatives are key components.

| Substrates | Catalyst System | Chiral Ligand | Product | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

| Cyclohexane, tert-butyl acrylate, 4-bromobenzonitrile | NiBr₂·DME / Photocatalyst | Biimidazoline (L5) | tert-butyl (R)-2-(4-cyanophenyl)-3-cyclohexylpropanoate | 80% | 96:4 | nih.gov |

Scaffold for Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. This compound is an excellent scaffold for building macrocyclic hosts for use in host-guest chemistry.

The synthesis of tert-butyl amide macrocycles designed to form pseudorotaxanes (a class of mechanically interlocked molecular architecture) has been reported. analis.com.my In this work, building blocks containing both tert-butyl groups and benzonitrile moieties, specifically 5-tert-butylisophthalic acid and 4-(bromomethyl)benzonitrile, were employed. analis.com.my The bulky tert-butyl groups help to pre-organize the macrocycle's shape, creating a defined cavity for guest binding, while also ensuring solubility. The aromatic benzonitrile component can participate in binding through hydrogen bonding (via the nitrogen lone pair) and π-π stacking interactions with suitable guest molecules. The bromine atom on this compound provides a convenient point of attachment for incorporating this unit into larger, more complex supramolecular assemblies or for tethering the host to a surface.

Building Block for Novel Organic Electronic Materials (e.g., OLEDs, OFETs)

The pursuit of next-generation organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), relies heavily on the design and synthesis of novel organic semiconductors. This compound serves as a critical building block in this field due to the versatile reactivity of its functional groups. myskinrecipes.com

The bromine atom on the benzonitrile core is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of carbon-carbon bonds, enabling the linkage of the this compound unit to a wide array of other aromatic or heteroaromatic systems. This modular approach is fundamental to the construction of the extended π-conjugated systems that are essential for charge transport and luminescence in organic electronic materials.

The tert-butyl group, while not directly participating in the electronic conjugation, plays a crucial role in the solid-state properties of the resulting materials. Its significant steric bulk can disrupt intermolecular π-π stacking. This is often a desirable trait in the design of host materials for phosphorescent OLEDs, as it can help to prevent concentration quenching of the emissive dopants, thereby enhancing device efficiency and lifetime. Furthermore, the tert-butyl group can improve the solubility of the resulting complex molecules in organic solvents, which is a significant advantage for the solution-based processing of large-area electronic devices.

The nitrile group (–CN) is a strong electron-withdrawing group. Its incorporation into organic semiconductors can significantly influence their electronic properties. Specifically, it can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This tuning of frontier molecular orbital energies is critical for achieving efficient charge injection and transport in multilayer OLED and OFET devices by matching the energy levels of adjacent layers.

While direct reports on the integration of this compound into OLED or OFET devices are not extensively detailed in the literature, the synthetic utility of closely related analogs is well-documented. For instance, research on benzophenone-based derivatives for OLEDs has demonstrated the use of various bromobenzonitrile precursors in Suzuki coupling reactions to create complex host materials and emitters. mdpi.com Similarly, studies on triphenylamine-substituted benzonitriles have utilized 4-(2-bromoacetyl)benzonitrile (B32679) to construct molecules with suitable electronic properties for OLED applications. acs.org The synthetic principles and structure-property relationships established in these studies are directly applicable to the potential use of this compound.

Table 1: Potential Suzuki Coupling Reactions for this compound in Organic Electronics

| Reactant 2 | Catalyst System | Product Type | Potential Application |

| Phenylboronic acid | Pd(PPh₃)₄ / Base | Biphenyl derivative | Core for hole or electron transport material |

| Carbazole-3-boronic acid | Pd₂(dba)₃ / Ligand / Base | Carbazole-benzonitrile conjugate | Host material for PhOLEDs |

| Thiophene-2-boronic acid | Pd(OAc)₂ / Ligand / Base | Thienyl-benzonitrile derivative | n-type semiconductor for OFETs |

| Fluorene-2-boronic acid | Pd(dppf)Cl₂ / Base | Fluorenyl-benzonitrile conjugate | Blue-emitting material for OLEDs |

This table presents hypothetical, yet highly plausible, synthetic routes based on established palladium-catalyzed cross-coupling methodologies for similar substrates.

Intermediate in the Synthesis of Complex Organic Architectures for Chemical Probes

The development of chemical probes, which are small molecules designed to study and manipulate biological systems, often requires the synthesis of complex and highly functionalized organic scaffolds. The reactivity of this compound makes it a potential starting point for the construction of such intricate molecular architectures.

The bromine atom can serve as a handle for introducing a variety of functionalities through substitution or cross-coupling reactions. This allows for the attachment of reporter groups (e.g., fluorophores), reactive moieties for target engagement, or linking units for conjugation to other molecules. The nitrile group can also be chemically transformed. For example, it can be reduced to an amine, which can then be further functionalized, or hydrolyzed to a carboxylic acid, providing another point for chemical modification.

While specific examples of this compound being used to synthesize chemical probes are not prevalent in the reviewed literature, the utility of similar bromo-benzonitrile cores is established. For instance, in the development of inhibitors for heat shock protein 90 (Hsp90), a key target in cancer therapy, researchers have utilized 2-bromo-4-fluorobenzonitrile (B1330171) as a key intermediate. nih.gov This building block was elaborated through a series of reactions to construct a complex heterocyclic system that serves as the core of the Hsp90 probe. nih.gov This highlights the principle of using a substituted bromo-benzonitrile as a scaffold for building biologically active molecules.

The synthesis of fluorescent probes often involves the creation of donor-acceptor systems within a single molecule to achieve desirable photophysical properties such as large Stokes shifts and sensitivity to the local environment. The electron-withdrawing nature of the nitrile group in this compound makes it a suitable acceptor unit. The bromo-substituted position can be functionalized with an electron-donating group via a Suzuki or other cross-coupling reaction, thereby constructing a donor-acceptor type fluorophore. The tert-butyl group can further modulate the photophysical properties by influencing the molecular conformation and solid-state packing.

Table 2: Potential Synthetic Transformations of this compound for Chemical Probe Synthesis

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Use in Chemical Probes |

| Suzuki Coupling | Fluorescent boronic acid | Fluorophore-conjugated system | Fluorescent imaging probe |

| Buchwald-Hartwig Amination | Amine-containing linker | Amine-functionalized scaffold | Attachment point for biomolecules |

| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | Primary amine | Further derivatization, salt formation |

| Nitrile Hydrolysis | H₃O⁺ / Heat | Carboxylic acid | Bioconjugation via amide bond formation |

This table outlines potential synthetic modifications of this compound to generate functionalities commonly found in chemical probes.

Structure Reactivity Relationship and Mechanistic Insights

Impact of the tert-Butyl Group on Steric Accessibility and Electronic Properties

The most prominent feature of 4-Bromo-2-(tert-butyl)benzonitrile is the sterically demanding tert-butyl group positioned ortho to the nitrile functionality. This bulky substituent exerts significant steric hindrance, which can impede or modulate the approach of reagents to the adjacent nitrile and bromine groups. This steric shielding can influence the regioselectivity of reactions, potentially directing incoming groups to less hindered positions on the aromatic ring.

Bromine Atom's Role as a Leaving Group and Electronic Modulator

The bromine atom at the para-position of the benzonitrile (B105546) ring serves a dual function. Firstly, it is a good leaving group in various nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. sci-hub.seacs.org This characteristic makes this compound a valuable building block in organic synthesis, allowing for the introduction of a wide array of functional groups at this position. myskinrecipes.com The C-Br bond can be readily activated by catalysts, such as palladium complexes, to participate in reactions like Suzuki or Buchwald-Hartwig couplings. myskinrecipes.com

Secondly, the bromine atom acts as an electronic modulator. As a halogen, it is an electron-withdrawing group through induction, which deactivates the benzene (B151609) ring towards electrophilic substitution. This deactivating effect, combined with the steric influence of the tert-butyl group, further refines the reactivity of the aromatic system. The presence of bromine can also facilitate certain reactions through halogen bonding interactions.

Nitrile Group's Influence as an Electron-Withdrawing Group

The nitrile (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. nih.govnih.gov This strong electron-withdrawing effect significantly influences the electronic properties of the entire molecule. It deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. However, in this specific molecule, the para position is already occupied by the bromine atom.

The nitrile group itself is a versatile functional group that can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic compounds. acs.orgresearchgate.net The reactivity of the nitrile group in this compound will be tempered by the steric hindrance from the adjacent tert-butyl group.

Comparative Analysis with Related Benzonitrile Derivatives

To better understand the unique reactivity of this compound, a comparative analysis with related benzonitrile derivatives is insightful.

| Compound | Key Features | Expected Reactivity Differences |

| 4-Bromobenzonitrile (B114466) | Lacks the ortho-tert-butyl group. | More susceptible to nucleophilic attack at the nitrile carbon due to reduced steric hindrance. The absence of the electron-donating tert-butyl group makes the aromatic ring slightly more electron-deficient. |

| 2-(tert-Butyl)benzonitrile | Lacks the para-bromo substituent. | The absence of the bromine atom as a leaving group limits its utility in many cross-coupling reactions. The aromatic ring is more electron-rich compared to its bromo-substituted counterpart. |

| 4-Bromo-2-methylbenzonitrile | Has a smaller methyl group instead of a tert-butyl group. | The reduced steric hindrance from the methyl group would likely lead to faster reaction rates for transformations involving the nitrile or bromine functionalities. |

| 4-Chloro-2-(tert-butyl)benzonitrile | Contains a chlorine atom instead of bromine. | The carbon-chlorine bond is generally stronger than the carbon-bromine bond, making chlorine a less effective leaving group in many reactions. acs.org |

This comparative analysis highlights how the specific combination of the tert-butyl, bromo, and nitrile groups in this compound results in a unique reactivity profile, making it a specialized and valuable reagent in organic synthesis.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Transformations

The bromine atom and the nitrile group on the 4-Bromo-2-(tert-butyl)benzonitrile scaffold serve as versatile handles for a multitude of catalytic transformations. The electron-withdrawing nature of the nitrile group makes the aryl bromide an excellent substrate for various cross-coupling reactions.

Future research will likely focus on expanding the library of catalytic reactions this compound can undergo. For instance, nickel-catalyzed cross-coupling reactions, which have gained prominence for their cost-effectiveness and unique reactivity, present a fertile ground for exploration. Studies on related compounds like 4-bromobenzonitrile (B114466) have demonstrated successful nickel-catalyzed amination, esterification, and etherification, suggesting that the 2-(tert-butyl) derivative could be a valuable substrate for creating sterically hindered products. chemicalbook.com Furthermore, dual nickel-photoredox catalysis, a powerful modern technique, has been used for the dicarbofunctionalization of alkenes with 4-bromobenzonitrile as a model substrate, a pathway that could be extended to its tert-butyl analogue. chemicalbook.com

Palladium-catalyzed reactions, while classic, continue to evolve. While one study noted that 4-bromobenzonitrile could competitively bind to the palladium center and inhibit catalysis in certain ketone arylations, this insight itself is valuable for designing more robust catalyst systems. acs.org High-yield Heck reactions, which couple aryl bromides with alkenes, have been achieved with electron-poor aryl bromides and are a promising avenue for this compound. rsc.org

The nitrile group itself is also a site for catalytic transformation. Ruthenium-based pincer complexes have been shown to effectively hydrate (B1144303) a broad range of aromatic nitriles to their corresponding amides under mild, additive-free conditions. bldpharm.com Applying such catalytic systems to this compound could provide a direct route to valuable amide intermediates.

A summary of potential catalytic transformations is presented below.

| Catalytic System | Reaction Type | Potential Product from this compound |

| Nickel/AC | Amination, Esterification, Etherification | Substituted anilines, benzoates, and phenyl ethers |

| Nickel/Photoredox | Alkene Dicarbofunctionalization | Complex functionalized alkanes |

| Palladium/Tetraphosphine | Heck Reaction | (E)-1-Arylalk-1-en-3-ones |

| Ruthenium/Pincer Ligand | Nitrile Hydration | 4-Bromo-2-(tert-butyl)benzamide |

| Nickel/Organoboron | Sulfone Synthesis | Aryl sulfones |

Integration into Advanced Functional Materials

The unique electronic and steric characteristics of this compound make it an intriguing building block for advanced functional materials. myskinrecipes.combldpharm.com The interplay between the electron-donating tert-butyl group and the electron-withdrawing nitrile and bromo groups can be harnessed to tune the photophysical and electronic properties of larger conjugated systems. myskinrecipes.combldpharm.com

One of the most promising areas is in organic electronics, such as Organic Light Emitting Diodes (OLEDs) and perovskite solar cells. bldpharm.combldpharm.com For example, derivatives of 4-bromobenzonitrile have been used as passivating agents on the surface of perovskite films, retarding non-radiative charge recombination and boosting power conversion efficiency. Current time information in Bangalore, IN. The presence of a bulky tert-butyl group is known to provide a "hydrophobic umbrella," which can protect moisture-sensitive materials and prevent unwanted aggregation through steric repulsion, enhancing device stability. Current time information in Bangalore, IN. Research into incorporating the this compound moiety into passivating layers or as a component of charge-transport materials could yield more efficient and durable solar cells.

Furthermore, the benzonitrile (B105546) structural motif is a key component in materials developed for OLEDs. analis.com.my The synthesis of complex heterocyclic systems like 4-thieno[3,2-b]thiophen-3-ylbenzonitriles has been shown to produce compounds suitable for OLED applications. analis.com.my By using this compound as a starting point, novel donor-acceptor molecules with tailored emission properties could be designed. The steric hindrance from the tert-butyl group could be strategically employed to control intermolecular interactions in the solid state, potentially leading to materials with high quantum yields. mdpi.commdpi.com

Development of Sustainable and Atom-Economical Synthetic Routes

Modern organic synthesis places a strong emphasis on sustainability and atom economy. Future work on this compound and its derivatives will undoubtedly focus on developing greener synthetic methodologies.

Atom-economical reactions, which maximize the incorporation of all starting material atoms into the final product, are highly desirable. Ruthenium-catalyzed redox-neutral amide synthesis from nitriles and alcohols is a prime example of a 100% atom-economical process that could be applied to convert this compound into its amide. rsc.org Similarly, the isomerization of substituted azirines to form complex heterocycles represents another atom-economic approach that could be explored starting from derivatives of this benzonitrile. rsc.org

Photocatalysis, which uses light to drive chemical reactions, is a cornerstone of green chemistry. The development of visible-light-mediated nickel-catalyzed methods for forming C-S bonds from aryl bromides offers a sustainable route to sulfone derivatives from this compound. mdpi.com The use of light as a traceless reagent avoids the need for harsh reaction conditions or stoichiometric chemical oxidants.

Another key area is the use of C-H functionalization, which avoids the pre-functionalization of substrates, thereby reducing step counts and waste. dakenchem.com Developing methods for the direct, site-selective C-H functionalization of the aromatic ring of this compound would represent a significant advance in the sustainable synthesis of its complex derivatives. dakenchem.com

In-depth Mechanistic Studies through Advanced Physical Organic Chemistry

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The structure of this compound provides an excellent platform for advanced physical organic chemistry studies to probe the interplay of steric and electronic effects.

For instance, in catalytic nitrile hydration, a proposed mechanism involves the cooperative activation of the C≡N bond by a metal-ligand system. bldpharm.com Using this compound as a substrate in kinetic and computational studies could elucidate how the ortho-tert-butyl group influences the rate and mechanism of this activation.

In the realm of cross-coupling, mechanistic studies can reveal the subtle roles of catalyst, ligand, and substrate. Iron-catalyzed reactions, for example, are often proposed to proceed via radical intermediates. Probing reactions with this compound using techniques like radical clock experiments could provide evidence for such pathways. Furthermore, understanding why this substrate might inhibit certain palladium catalysts, possibly through competitive binding, can lead to the design of more tolerant catalytic systems. acs.org

The significant steric bulk of the tert-butyl group is also a key factor in stereoselective reactions. In one study on the synthesis of axially chiral benzonitriles, the presence of a tert-butyl group was found to be pivotal for maintaining high levels of enantioselectivity, preventing racemization of the product. In-depth mechanistic studies, including the calculation of racemization barriers, could quantify the steric influence of the tert-butyl group in various asymmetric transformations involving this scaffold.

Applications in areas requiring specific steric and electronic properties

The defining features of this compound are its distinct steric and electronic properties, which make it a valuable precursor for applications where molecular architecture is critical.

The large tert-butyl group ortho to the nitrile creates significant steric hindrance. This can be exploited to control reactivity and conformation. For example, this steric bulk can direct reactions to other, less hindered positions on the aromatic ring or on attached functional groups. It is also instrumental in creating and maintaining axial chirality in atropisomeric compounds, where the bulky group restricts bond rotation, leading to stable, separable enantiomers. This is a rapidly growing area in medicinal chemistry and materials science.

The compound's substitution pattern makes it a valuable building block for complex heterocyclic molecules with potential bioactivity. For instance, a related precursor, 4-bromo-2-(tert-butyl)-5-methoxyaniline, has been used in site-selective C-H annulation reactions to generate novel dihydrobenzo[d]isoxazole scaffolds. These structures are of interest in drug discovery, and the specific substitution of the starting material is key to controlling the regioselectivity of the annulation. The bromine atom provides a reactive site for further diversification through cross-coupling, allowing access to a wide range of analogues for structure-activity relationship (SAR) studies.

The combination of a bulky, hydrophobic tert-butyl group and a polar nitrile group can also be used to modulate the physical properties of materials, such as solubility and self-assembly behavior, which is critical for the development of organic semiconductors and other functional materials. mdpi.com

Q & A

What are the most reliable synthetic routes for 4-Bromo-2-(tert-butyl)benzonitrile, and how do reaction conditions influence regioselectivity?

Basic

A common approach involves bromination of 2-(tert-butyl)benzonitrile using electrophilic brominating agents (e.g., Br₂/FeBr₃ or NBS). The tert-butyl group directs bromination to the para position due to its steric and electronic effects. Optimization requires controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane or acetic acid) to minimize di-substitution .

Advanced

For regioselective synthesis, computational modeling (DFT) can predict bromination sites by analyzing electron density and steric maps of the precursor. Experimental validation via in situ monitoring (e.g., Raman spectroscopy) helps refine conditions. Conflicting reports on competing ortho-bromination may arise from solvent polarity or catalyst choice; kinetic studies under varying Br₂ concentrations are recommended .

How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Basic

¹H/¹³C NMR and FTIR are standard for confirming nitrile (C≡N stretch at ~2220 cm⁻¹) and tert-butyl groups (δ ~1.3 ppm in ¹H NMR). For bromine positioning, NOESY or COSY can differentiate para vs. ortho substitution by correlating tert-butyl protons with aromatic protons .

Advanced

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HMBC) are critical for detecting trace impurities or tautomeric forms. Discrepancies in reported melting points (e.g., 113–117°C in similar brominated nitriles) may stem from polymorphism; differential scanning calorimetry (DSC) and X-ray crystallography are advised for conclusive analysis .

What safety protocols are essential when handling this compound in laboratory settings?

Basic

Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. The compound is moisture-sensitive; store under inert gas (Ar/N₂) at 2–8°C. Avoid strong oxidizers and acids due to potential HCN release .

Advanced

Monitor airborne exposure via real-time gas sensors for nitrile vapors. Spill management requires neutralization with activated carbon and disposal as halogenated waste (UN 2923). Toxicity data gaps (e.g., LD₅₀) necessitate precautionary LC-MS analysis of degradation products .

How does the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?

Advanced

The tert-butyl group enhances steric hindrance, reducing Pd-catalyzed coupling efficiency (e.g., Suzuki-Miyaura). Ligand screening (e.g., SPhos or XPhos) and microwave-assisted heating (80–120°C) improve yields. Competing debromination can occur with bulky ligands; GC-MS tracking of intermediates is critical .

What strategies address contradictions in reported catalytic activity of this compound in macrocyclic syntheses?

Advanced

Contradictions may arise from solvent effects (e.g., DMF vs. THF) or trace metal impurities. Replicate studies under rigorously anhydrous conditions and characterize catalysts via XPS or ICP-MS. Kinetic isotope effects (KIE) studies can clarify C–H activation mechanisms .

How can computational methods predict the environmental impact of this compound?

Advanced

Use QSAR models to estimate biodegradability (e.g., EPI Suite) and persistence in soil/water. Molecular dynamics simulations assess interactions with biological membranes. Experimental validation via OECD 301/302 tests (e.g., ready biodegradability) is recommended .

What are the challenges in scaling up the synthesis of this compound for multi-gram applications?

Basic

Batch reactor optimization (e.g., cooling rates during bromination) prevents exothermic runaway. Purification via column chromatography (silica gel, hexane/EtOAc) is feasible for <10 g scales.

Advanced

Continuous flow systems improve heat dissipation and yield consistency. PAT (Process Analytical Technology) tools (e.g., inline FTIR) enable real-time monitoring of Br₂ consumption .

How do electronic effects of the tert-butyl group modulate the nitrile’s electrophilicity in nucleophilic substitutions?

Advanced

The tert-butyl group’s electron-donating inductive effect reduces nitrile electrophilicity, slowing reactions with amines or Grignard reagents. Substituent parameter analysis (Hammett σ⁺) quantifies this effect. Kinetic studies under varying pH/polarity conditions refine mechanistic understanding .

What analytical techniques differentiate this compound from its regioisomers?

Basic

GC-MS with a polar column (e.g., DB-5) separates isomers based on retention times. ¹H NMR coupling constants (e.g., J = 8 Hz for para vs. 2 Hz for ortho) provide definitive proof .

How can researchers mitigate side reactions during functionalization of this compound?

Advanced

Protect the nitrile group via trimethylsilylation before lithiation or metalation. Side reactions (e.g., benzylic bromination) are minimized using radical inhibitors (TEMPO). Mechanistic studies via ESR spectroscopy identify transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.